Einecs 269-693-7

Description

Contextualization within Glycol Ether Chemistry

Glycol ethers are a broad class of organic solvents derived from ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org They are categorized into "E-series" and "P-series" based on their ethylene oxide or propylene oxide precursor, respectively. wikipedia.orgecolink.com Diethylene glycol monobutyl ether (DEGBE) is a prominent member of the E-series, which are known for their excellent solvency, low volatility, and compatibility with water-based systems. zionmarketresearch.comwikipedia.orgglycol-ethers.eu

The fundamental structure of glycol ethers features both an ether and an alcohol functional group, granting them their characteristic ability to dissolve a wide range of substances. iarc.fr The production process involves reacting ethylene oxide with a specific alcohol—in the case of DEGBE, it is n-butanol. atamanchemicals.comeuropa.eu Depending on the molar ratios of the reactants, the reaction can yield monoethylene, diethylene, triethylene, or higher glycol ethers, which are then separated. iarc.fr DEGBE's structure, with two ethylene glycol units, gives it a higher boiling point and lower volatility compared to its monoethylene glycol counterpart, ethylene glycol monobutyl ether. wikipedia.org This property is crucial for applications requiring slow evaporation rates, such as in high-baked enamels and printing inks to improve gloss and flow. atamanchemicals.com

Historical Development of Research on Diethylene Glycol Monobutyl Ether

The history of glycol ethers dates back to the 1920s and 1930s, with their initial development and commercialization driven by the need for effective, low-cost solvents in the burgeoning chemical industry. wikipedia.orgiarc.frglycol-ethers.eu The trademark "Cellosolve" was registered in 1924 for ethylene glycol ethers, with Butyl Cellosolve (ethylene glycol monobutyl ether) being introduced in 1928. wikipedia.org The related diethylene glycol ethers, including Diethylene Glycol Monobutyl Ether (often sold under the trade name "Butyl Carbitol"), were developed as higher-boiling-point alternatives. merckmillipore.comgoogle.com

Early research focused predominantly on characterizing the fundamental solvent properties of DEGBE and its utility in established industries. It was identified as a powerful solvent for resins, lacquers, dyes, and gums, leading to its widespread adoption in the manufacturing of paints, coatings, and cleaning agents. atamanchemicals.comiarc.fr For decades, research and application remained centered on these primary uses.

In the late 20th and early 21st centuries, the research landscape began to shift. While some E-series glycol ethers faced scrutiny, leading to a rise in the use of P-series alternatives, the demand for butyl-based E-series ethers like DEGBE remained robust. ecolink.com Research began to diversify, exploring its role in more specialized and high-performance applications beyond its traditional solvent functions. sigmaaldrich.comsigmaaldrich.com This includes investigations into its biodegradability and its function as a chemical intermediate for synthesizing other compounds, such as diethylene glycol monobutyl ether acetate (B1210297). atamanchemicals.comsigmaaldrich.com

Current Research Landscape and Future Trajectories for Diethylene Glycol Monobutyl Ether

The current research on Diethylene Glycol Monobutyl Ether has expanded significantly, exploring its potential in advanced and sustainable technologies. Scientists are investigating its role in complex chemical systems and novel applications, driven by a global push for high-performance, efficient, and more environmentally conscious materials. theinsightpartners.comfuturemarketinsights.com The global market for glycol ethers is projected to continue growing, spurred by industrialization in emerging markets and innovation in chemical formulations. zionmarketresearch.comtbrc.infomarketresearch.com

Key areas of contemporary research include:

Materials Science: DEGBE is being studied as a component in the development of novel materials. Research has shown its utility as an environmentally friendly plasticizer for poly(vinyl chloride) (PVC), improving the material's flexibility and low-temperature resistance. researchgate.net It is also used in the synthesis of crosslinkers for advanced coatings, such as those used in powder and electro-coating systems, and as a structural component in some liquid crystals. sigmaaldrich.comsigmaaldrich.com

Nanotechnology and Advanced Electronics: The compound's properties make it suitable for nanotechnology applications. It acts as a cosurfactant in the formation of stable microemulsions, which are relevant for drug delivery and other applications. sigmaaldrich.comsigmaaldrich.com In the field of printed electronics, its high boiling point is advantageous for formulating inks used in laser-induced forward transfer (LIFT), a technique for printing micro-scale electronic components. tandfonline.com

Energy and Environmental Science: Research highlights DEGBE's application in enhanced oil recovery, where it is used in alkaline-surfactant-polymer flooding to improve extraction efficiency in low-salinity conditions. sigmaaldrich.com Concurrently, studies are focused on its environmental fate, including the bioaugmentation of wastewater to remove DEGBE using specific bacterial strains. sigmaaldrich.com

Pharmaceutical Formulations: In pharmaceutical sciences, a related compound, diethylene glycol monoethyl ether, is well-researched as a penetration enhancer in topical and transdermal drug delivery systems. nih.govualberta.ca This has spurred interest in DEGBE for similar applications, leveraging its solvent properties to improve the delivery of active pharmaceutical ingredients. researchgate.net

Future research trajectories are expected to align with major trends in the chemical industry, including sustainability and advanced manufacturing. The development of bio-based glycol ethers and greener synthesis routes, potentially using solid acid catalysts to reduce environmental impact, is a significant area of interest. theinsightpartners.comgoogle.com Furthermore, as industries like electronics, personal care, and pharmaceuticals demand increasingly specialized and high-purity chemicals, research into new derivatives and formulations of DEGBE will likely accelerate. futuremarketinsights.comtbrc.infoemergenresearch.com

Interactive Data Table: Selected Research Applications of Diethylene Glycol Monobutyl Ether

Click on the headers to sort the data.

| Research Area | Specific Application | Finding/Observation | Source |

| Materials Science | Plasticizer for PVC | Blending with PVC decreases glass transition temperature and enhances elongation, improving flexibility. | researchgate.net |

| Materials Science | Coating Systems | Used to prepare blocked isocyanate systems for high-performance coil, electro-, and powder coatings. | sigmaaldrich.comsigmaaldrich.com |

| Nanotechnology | Microemulsion Formation | Acts as a cosurfactant to create stable microemulsions. | sigmaaldrich.comsigmaaldrich.com |

| Advanced Manufacturing | LIFT Printing Inks | High boiling point enables smooth solvent evaporation, which is critical for printing electronics. | tandfonline.com |

| Energy | Enhanced Oil Recovery | Used in alkaline-surfactant-polymer flooding to improve efficiency in low-salinity environments. | sigmaaldrich.com |

| Environmental Science | Bioremediation | Specific bacterial strains (Serratia sp. BDG-2) can be used for the bioaugmentation and treatment of DEGBE wastewater. | sigmaaldrich.com |

| Analytical Chemistry | Mass Spectrometry | Identified as a potential source of chemical noise and contamination in ion trap mass spectrometers. | nih.gov |

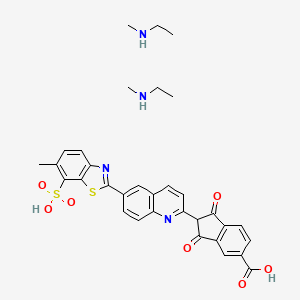

Structure

3D Structure of Parent

Properties

CAS No. |

68310-05-4 |

|---|---|

Molecular Formula |

C33H34N4O7S2 |

Molecular Weight |

662.8 g/mol |

IUPAC Name |

N-methylethanamine;2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxoindene-5-carboxylic acid |

InChI |

InChI=1S/C27H16N2O7S2.2C3H9N/c1-12-2-7-20-24(25(12)38(34,35)36)37-26(29-20)14-5-8-18-13(10-14)4-9-19(28-18)21-22(30)16-6-3-15(27(32)33)11-17(16)23(21)31;2*1-3-4-2/h2-11,21H,1H3,(H,32,33)(H,34,35,36);2*4H,3H2,1-2H3 |

InChI Key |

BIEKLYULCLRMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC.CCNC.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Diethylene Glycol Monobutyl Ether

Industrial Production Routes

The primary route for the commercial production of Diethylene Glycol Monobutyl Ether involves the direct reaction of ethylene (B1197577) oxide and an alcohol. This method allows for large-scale, continuous production to meet industrial demand.

Catalytic Etherification of Ethylene Oxide and n-Butanol

The most common industrial method for producing Diethylene Glycol Monobutyl Ether is the base-catalyzed ethoxylation of n-butanol. wikipedia.orgalliedmarketresearch.com In this process, ethylene oxide reacts with n-butanol in the presence of an alkaline catalyst. procurementresource.com Commonly used catalysts include sodium hydroxide or potassium hydroxide. procurementresource.comopenpr.com

The reaction proceeds in a stepwise manner. First, n-butanol reacts with one molecule of ethylene oxide to form ethylene glycol monobutyl ether (EGBE). Subsequently, EGBE reacts with a second molecule of ethylene oxide to yield the desired product, Diethylene Glycol Monobutyl Ether. The reaction can continue, adding more ethylene oxide units to produce higher-order glycol ethers like triethylene glycol monobutyl ether.

Reaction Scheme:

CH₃(CH₂)₃OH + C₂H₄O → CH₃(CH₂)₃OCH₂CH₂OH (Ethylene Glycol Monobutyl Ether)

CH₃(CH₂)₃OCH₂CH₂OH + C₂H₄O → CH₃(CH₂)₃OCH₂CH₂OCH₂CH₂OH (Diethylene Glycol Monobutyl Ether)

Process Optimization for Enhanced Reaction Efficiency and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of Diethylene Glycol Monobutyl Ether while minimizing the formation of by-products. Key parameters that are controlled during the industrial process include temperature, pressure, and the molar ratio of the reactants.

One patented method describes carrying out the condensation of ethylene oxide and 1-butanol at temperatures between 230°C and 240°C and pressures ranging from 55 to 100 atmospheres. google.com The molar ratio of ethylene oxide to n-butanol is also a critical factor, with ratios of 1:2 to 1:3 being cited. google.com Another approach involves conducting the oxyethylation process at a lower temperature range of 70-100°C using catalysts like triethylamine. google.com The goal of process optimization is to find the ideal balance of these conditions to favor the formation of the diethylene glycol ether over the mono- or triethylene glycol derivatives.

| Parameter | Typical Range | Purpose |

| Temperature | 70 - 240 °C | Controls reaction rate and selectivity |

| Pressure | 55 - 100 atm | Maintains reactants in the liquid phase |

| Catalyst | Alkaline (e.g., NaOH, KOH) | Initiates the ethoxylation reaction |

| Reactant Molar Ratio (Butanol:Ethylene Oxide) | 2:1 to 3:1 | Influences product distribution |

Advanced Catalytic Approaches in Diethylene Glycol Monobutyl Ether Synthesis

To address challenges associated with traditional alkaline catalysts, such as corrosion and catalyst removal, research has explored the use of alternative catalytic systems, including solid acids.

Application of Solid Acid Catalysts for Etherification Reactions

Solid acid catalysts offer several advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse. A patent describes a method for producing various glycol ethers, including Diethylene Glycol Monobutyl Ether, by reacting a glycol (like diethylene glycol) with an alcohol (like n-butanol) in the presence of a polyperfluorosulfonic acid resin catalyst, such as Nafion. google.com This process is conducted at elevated temperatures, typically between 160°C and 220°C. google.com

Other solid acid catalysts have been investigated for the synthesis of similar glycol ethers. For the production of diethylene glycol monoethyl ether, catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) and various zeolites (H-beta, HZSM-5, HY) have been successfully employed, providing a greener synthetic route compared to using corrosive inorganic acids like sulfuric acid. google.com These catalysts facilitate the etherification reaction while minimizing environmental impact and production costs. google.com

Investigation of By-product Formation and Mitigation Strategies

The synthesis of Diethylene Glycol Monobutyl Ether is often accompanied by the formation of several by-products. The primary by-products are other glycol ethers resulting from the varying number of ethylene oxide units added to the n-butanol molecule. These include ethylene glycol monobutyl ether (EGBE), triethylene glycol monobutyl ether, and even higher ethoxylates.

In addition to these, other side reactions can occur. For instance, when synthesizing glycol ethers from diethylene glycol and an alcohol, di-etherification can lead to the formation of products like diethylene glycol dibutyl ether. google.com The dehydration of diethylene glycol can also lead to the formation of 1,4-dioxane as a significant by-product. google.com

Mitigation strategies focus on precise control of reaction conditions and catalyst selection.

Molar Ratio Control: Using a molar excess of the alcohol (n-butanol) can help to limit the propagation of the ethylene oxide chain, thereby reducing the formation of higher-order glycol ethers. google.com

Catalyst Selection: The choice of catalyst can significantly influence selectivity. Advanced catalysts are being developed to favor the formation of the desired mono-ether product.

Process Conditions: Fine-tuning the temperature and pressure can shift the reaction equilibrium and kinetics to improve the selectivity towards Diethylene Glycol Monobutyl Ether.

Recycling: Intermediate products, such as ethylene glycol monobutyl ether, can be separated and recycled back into the reactor to achieve further conversion to the desired diethylene glycol product. google.com

| By-product | Formation Pathway | Mitigation Strategy |

| Ethylene Glycol Monobutyl Ether (EGBE) | Incomplete ethoxylation of n-butanol | Adjust reactant molar ratio; recycle EGBE stream |

| Triethylene Glycol Monobutyl Ether | Further ethoxylation of DEGBE | Limit ethylene oxide concentration; control reaction time |

| Diethylene Glycol Dibutyl Ether | Reaction of DEGBE with a second n-butanol molecule | Control stoichiometry; catalyst design |

| 1,4-Dioxane | Dehydration of diethylene glycol (if used as a starting material) | Catalyst selection; temperature control |

Derivatization and Chemical Intermediate Transformations Involving Diethylene Glycol Monobutyl Ether

Diethylene Glycol Monobutyl Ether is not only a final product but also a versatile chemical intermediate used in the synthesis of other compounds. Its hydroxyl group can undergo various chemical transformations, making it a valuable building block in organic synthesis.

One of the primary transformations is esterification. Diethylene Glycol Monobutyl Ether reacts with carboxylic acids, such as acetic acid, to form the corresponding ester, Diethylene Glycol Monobutyl Ether Acetate (B1210297). This reaction can be catalyzed by acids, including novel systems like heteropolyanion-based ionic liquids. researchgate.netacs.org It also serves as a precursor for the synthesis of diethylene glycol dibutyl ether and piperonyl acetate.

In analytical chemistry, derivatization of the hydroxyl group is a common strategy to improve the detectability and chromatographic behavior of glycols. For instance, Diethylene Glycol Monobutyl Ether can be derivatized using reagents like 3,5-dinitrobenzoyl chloride for analysis by high-pressure liquid chromatography (HPLC) or with 4-carbethoxyhexafluorobutyryl chloride for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnemi.gov These derivatization techniques are crucial for quantifying the compound in various matrices.

Furthermore, Diethylene Glycol Monobutyl Ether participates in transesterification reactions. For example, it can react with methyl laurate in the presence of a solid base catalyst to produce diethylene glycol monomethyl ether monolaurate, a component of novel biodiesels. nih.gov

Synthesis of Blocked Diisocyanate Crosslinkers Utilizing Diethylene Glycol Monobutyl Ether

Blocked isocyanate systems are utilized to create stable, one-component polyurethane (PU) formulations, which offer performance comparable to two-component systems. researchgate.net Diethylene glycol monobutyl ether is employed as a blocking agent for various diisocyanates, forming urethane bonds that are thermally reversible. This process protects the highly reactive isocyanate groups until they are needed for the crosslinking reaction, which is typically initiated by heating. researchgate.net

In a notable study, four different types of common diisocyanates were successfully blocked using DEGMBE: hexamethylene diisocyanate (HDI), diphenylmethane diisocyanate (MDI), isophorone diisocyanate (IPDI), and toluene diisocyanate (TDI). researchgate.netkisti.re.kr The reaction involves the elimination of the isocyanate groups and the formation of urethane linkages, a process that can be monitored and confirmed using techniques such as FTIR spectroscopy and titration methods. researchgate.netkisti.re.kr

The thermal dissociation, or deblocking, of these DEGMBE-blocked diisocyanates is a critical characteristic for their application. This deblocking regenerates the free isocyanate group, which can then react with a polyol to form the final polyurethane network. researchgate.net The deblocking temperatures are determined using analytical methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netkisti.re.kr Research indicates that the chemical structure of the original diisocyanate significantly influences the deblocking temperature. Aromatic diisocyanates, such as MDI and TDI, were found to deblock at lower temperatures compared to aliphatic ones like HDI. researchgate.netkisti.re.kr The reactivity of blocked IPDI falls between that of blocked MDI and TDI. kisti.re.kr This variation allows for the tailoring of curing temperatures for specific polyurethane coating applications. researchgate.net

Interactive Data Table: Deblocking Temperatures of DEGMBE-Blocked Diisocyanates

| Diisocyanate Type | Deblocking Temperature Range (°C) | Analytical Method |

| Blocked MDI | Lower than aliphatic | DSC |

| Blocked TDI | Lower than aliphatic | DSC |

| Blocked HDI | Higher than aromatic | DSC |

| Blocked IPDI | Between MDI and TDI | DSC |

| Blocked IPDI | Lowest of the four | TGA |

Note: Data derived from qualitative comparisons in research articles. DSC and TGA methods may yield different absolute values but show similar trends for aromatic vs. aliphatic diisocyanates. researchgate.netkisti.re.kr

Role of Diethylene Glycol Monobutyl Ether as a Precursor in Organic Synthesis

Diethylene glycol monobutyl ether serves as a fundamental precursor and intermediate in various organic syntheses. Its own synthesis is primarily achieved through the reaction of ethylene oxide and n-butanol with an alkalic catalyst. europa.eu This process is a cornerstone of its industrial production.

As an ether-alcohol, DEGMBE can undergo reactions characteristic of both functional groups. It can initiate the polymerization of epoxides and isocyanates. chemnet.com Its hydroxyl group can be esterified, and its ether linkage is relatively stable, making it a useful building block. It is a known chemical intermediate for the synthesis of other compounds, such as diethylene glycol monobutyl ether acetate and diethylene glycol dibutyl ether. researchgate.net

The compound's dual functionality allows it to act as a solvent and a reactant simultaneously in certain systems. For example, in the synthesis of some polyurethane dispersions, glycol ethers are crucial for dissolving components and participating in the reaction. The presence of the hydroxyl group allows it to react with isocyanates, incorporating it into the polymer backbone, while its ether component contributes to the solvency of the reaction medium. chemnet.com

Applications of Diethylene Glycol Monobutyl Ether in Materials Science and Engineering

Formulation in Polymer Systems and Surface Coatings

DEGBE is integral to the coatings industry, where it enhances product performance and application characteristics. eastman.com Its high boiling point and slow evaporation rate are particularly advantageous in controlling drying times and ensuring optimal film formation. tpiohio.com

Coalescence Mechanisms in Water-Based Industrial Coatings

In water-based latex paints, DEGBE functions as an effective coalescing agent. laballey.compcimag.comkinampark.com Coalescents are essential for proper film formation in latex coatings, especially those with minimum film forming temperatures (MFFT) above the application temperature. pcimag.comcoatingsworld.com DEGBE works by temporarily plasticizing, or softening, the polymer particles in the latex dispersion. kinampark.com This softening allows the discrete polymer spheres to fuse together as the water evaporates, forming a continuous, durable film. kinampark.com After the film has formed, the slow-evaporating DEGBE gradually diffuses to the surface and evaporates, ensuring the final coating achieves its desired hardness and protective properties. kinampark.com Its effectiveness as a coalescent is noted in both architectural and industrial maintenance formulations. tpiohio.comeastman.comlaballey.com

Rheological Modulation in High-Temperature Baked Enamel Finishes

DEGBE serves as a solvent in high-temperature baked enamels, where it plays a crucial role in modulating the rheological properties of the coating. Rheology modifiers are critical for controlling the flow and application characteristics of paints. specialchem.com The inclusion of DEGBE improves the flow-out and gloss of these baking enamels. tpiohio.comeastman.com By reducing the viscosity of the lacquer solution, even in small amounts, it enhances the brush-out properties and contributes to a smoother, high-gloss final film. advancepetro.com Its high boiling point is advantageous in this application, as it remains in the film during the initial stages of baking, promoting leveling before it is driven off at higher temperatures.

Dispersant Functionality in Vinyl Chloride Resins and Organosols

Diethylene Glycol Monobutyl Ether is utilized as a dispersant for vinyl chloride resins in the preparation of organosols. Organosols are fine dispersions of polymer particles, such as PVC, in a liquid organic medium. DEGBE's solvent activity helps to stabilize these dispersions, preventing the resin particles from agglomerating and settling. Furthermore, derivatives of DEGBE, such as diethylene glycol monobutyl ether adipate (DGBEA), have been investigated as environmentally friendly plasticizers for poly(vinyl chloride) (PVC). researchgate.net Studies have shown that blending DGBEA with PVC improves the material's processing performance and flexibility, decreasing tensile strength while significantly enhancing breaking elongation. researchgate.net

Interfacial Phenomena in Solvent-Sensitive Plastic Substrate Coatings

Coating plastic substrates can be challenging due to the potential for solvents to attack and damage the surface. DEGBE is employed in formulations specifically designed for solvent-sensitive plastics. tpiohio.comlaballey.com Its controlled solvency and slow evaporation rate help to prevent crazing, swelling, or other forms of damage to the substrate during application and drying. googleapis.com It facilitates the formation of a uniform coating with good adhesion without compromising the integrity of the underlying plastic material. connectchemicals.com

Integration into Biopolymeric Anticorrosion Coatings

While direct research on DEGBE's specific integration into biopolymeric anticorrosion coatings is emerging, its properties make it a candidate for such formulations. Glycol ethers are used to enhance the flexibility, adhesion, and chemical resistance of resins used in coatings. connectchemicals.com The trend towards environmentally friendly coatings has spurred research into biopolymers for corrosion protection. DEGBE's function as a solvent and coalescent could be leveraged in these systems to ensure proper film formation and performance, similar to its role in traditional coating systems.

Contribution to Self-Assembly in Liquid Crystal and Microemulsion Systems

Beyond coatings, Diethylene Glycol Monobutyl Ether plays a role in the formation of structured fluid systems. It has been identified as a structural component in various liquid crystals. sigmaaldrich.com Additionally, it functions as a cosurfactant in the formation of microemulsions. sigmaaldrich.comscilit.com A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant film. DEGBE, as a cosurfactant, aids the primary surfactant in reducing interfacial tension and creating the necessary conditions for the spontaneous formation of these structured systems. scilit.com

Interactive Data Table: Properties of Diethylene Glycol Monobutyl Ether This table summarizes key physical and chemical properties of DEGBE.

| Property | Value |

| EINECS Number | 269-693-7 |

| CAS Number | 112-34-5 laballey.comadvancepetro.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₈O₃ laballey.com |

| Molecular Weight | 162.23 g/mol laballey.comsigmaaldrich.com |

| Appearance | Colorless liquid wikipedia.orglaballey.com |

| Boiling Point | 224-234 °C advancepetro.com |

| Density | ~0.953 g/mL at 20 °C sigmaaldrich.com |

| Flash Point | 99 °C |

| Water Solubility | Miscible |

Cosurfactant Activity in Microemulsion Formation and Stability

Diethylene Glycol Monobutyl Ether is utilized as a cosurfactant in the formation of microemulsions. Microemulsions are clear, stable colloidal dispersions of water and a hydrocarbon, often stabilized by a surfactant and a cosurfactant. tandfonline.com Research has shown that DEGBE can act as an effective water-soluble cosurfactant in systems containing surfactants like sodium dodecyl sulfate or cetyltrimethylammonium bromide. tandfonline.comtandfonline.comscilit.com

In these systems, DEGBE aids in achieving high solubilization of both water and hydrocarbons such as toluene and heptane, even at low surfactant concentrations. tandfonline.comtandfonline.com The function of the glycol ether cosurfactant is crucial for creating these stable microemulsions, which are essential in various fields for their unique solvent properties and high surface area. tandfonline.comacs.org

Below is a table detailing components used in research on microemulsion systems involving Diethylene Glycol Monobutyl Ether as a cosurfactant.

| Role | Component(s) |

| Cosurfactant | Diethylene Glycol Monobutyl Ether (Butyl Carbitol) tandfonline.com |

| Surfactant | Sodium Dodecyl Sulfate, Cetyltrimethylammonium Bromide tandfonline.comtandfonline.comscilit.com |

| Hydrocarbon (Oil Phase) | Toluene, Heptane tandfonline.comtandfonline.com |

| Aqueous Phase | Water tandfonline.com |

Structural Integration in Liquid Crystal Phases

Beyond its role in emulsions, Diethylene Glycol Monobutyl Ether also serves as a structural component in the formulation of various liquid crystals. This application leverages the molecule's specific length and polarity to influence the organization and phase behavior of liquid crystalline materials. Its integration is noted in research related to doping molecular semiconductors, specifically in liquid crystal perylene diimide systems.

Specialized Applications in Chemical Formulations

The compound's excellent solvency and miscibility characteristics make it a preferred ingredient in a multitude of specialized chemical products.

Mutual Solvent Properties in Multiphase Cleaner Systems

In the formulation of household and industrial cleaners, Diethylene Glycol Monobutyl Ether functions as a highly effective mutual solvent and coupling agent. masterchem.ee It possesses the ability to dissolve both water-soluble substances and hydrophobic materials like oils and greases. atamankimya.com This property allows it to create stable, homogenous solutions from otherwise immiscible components, such as soap, oil, and water. masterchem.eemerckmillipore.com This action is fundamental to the performance of hard surface cleaners, rust removers, and degreasers, where it helps to dissolve and lift away soap scum and oily residues.

Diluent Functions in Hydraulic Fluid Compositions

Diethylene Glycol Monobutyl Ether is incorporated into hydraulic fluid formulations, particularly for brake fluids, where it acts as a diluent. masterchem.eegetchem.commade-in-china.comgpcchem.com Its high boiling point, low volatility, and miscibility with other components make it a suitable choice for maintaining the performance and stability of these fluids under a range of temperatures and pressures.

Pigment Dispersion and Flow Properties in Printing Inks and Dyes

The printing industry widely uses Diethylene Glycol Monobutyl Ether as a high-boiling point solvent in the manufacturing of printing inks, including those for ballpoint pens, felt-tip pens, and textile printing. getchem.com Its slow evaporation rate is advantageous for improving the gloss and flow properties of lacquers, paints, and inks. masterchem.eemerckmillipore.com

In ink formulations, it acts as a solvent for dyes and resins, promoting uniform and rapid penetration of the ink. merckmillipore.com It also functions as a coalescing agent and is particularly valuable in solvent-based silk screen printing inks and as a coupling solvent for resins and dyes in water-based printing inks. Patent literature provides specific examples of its use in ink compositions, highlighting its role in achieving desired viscosity and performance characteristics. google.comgoogle.com

The table below shows example compositions for printing inks containing Diethylene Glycol Monobutyl Ether.

| Component | Composition 1 (parts by weight) google.com | Composition 2 (% by weight) google.com |

| Diethylene Glycol Monobutyl Ether | 1 to 40 | 3 to 40 |

| Ethylene (B1197577) Glycol Monobutyl Ether | 5 to 30 | - |

| Glycerol | - | 3 to 16 |

| Pigment / Colorant | 0.1 to 20 | Not specified, used with a colorant |

| Water | 20 to 84.9 | Water-based ink vehicle |

| Other Additives (e.g., 2-pyrrolidone) | 0 to 20 | - |

Wetting Properties in Textile Processing Solutions

In the textile industry, Diethylene Glycol Monobutyl Ether is employed as a wetting agent in various processing solutions. masterchem.eepenpet.com Its ability to lower the surface tension of liquids allows for more effective and uniform wetting of textile fibers. This property is crucial in dyeing and printing processes, ensuring even application and penetration of dyes and other finishing agents.

Environmental Fate and Degradation Studies of Diethylene Glycol Monobutyl Ether

Atmospheric Degradation Kinetics and Pathways

Once released into the atmosphere, DGBE is expected to exist primarily in the vapor phase due to its vapor pressure. echemi.com Its persistence and transformation in the air are largely dictated by its reactions with photochemically produced reactive species.

Reaction Mechanisms with Photochemically-Produced Hydroxyl Radicals

The dominant atmospheric degradation pathway for DGBE is its reaction with hydroxyl (OH) radicals. echemi.comlaballey.comcoleparmer.com The rate constant for this vapor-phase reaction has been determined to be 7.44 x 10⁻¹¹ cm³/molecule-sec at 23°C. echemi.comechemi.com This reaction is relatively rapid, leading to an estimated atmospheric half-life of about 5.2 to 10 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. echemi.comlaballey.comcoleparmer.com The reaction involves the abstraction of a hydrogen atom from the DGBE molecule by the highly reactive OH radical, initiating a series of oxidative reactions.

Identification of Atmospheric Photodegradation By-products

The atmospheric photodegradation of DGBE initiated by hydroxyl radicals results in the formation of several smaller, more oxidized compounds. Identified by-products of this process include formaldehyde, propanal, 2-hydroxyethyl formate, and n-butyl formate. echemi.com These products are formed through the fragmentation and oxidation of the parent DGBE molecule following the initial reaction with OH radicals.

Aquatic and Terrestrial Environmental Transport and Transformation

The fate of DGBE in aquatic and terrestrial environments is governed by a combination of biological and physical processes, including biodegradation, volatilization, and soil adsorption.

Biodegradation Rates and Pathways in Aquatic Environments

DGBE is considered to be readily biodegradable in aquatic environments. santos.comredox.com Studies have shown significant removal of DGBE in the presence of microorganisms. For instance, in an OECD Guideline 301C test, approximately 85% degradation was observed over 28 days. santos.com Another study, an OECD Guideline 301B test, showed degradation of 64%, 74.3%, and 87.1% after 13, 16, and 22 days, respectively. santos.com In a Zahn-Wellens test (OECD TG 302 B), degradation reached 99% after just 8 days. santos.com Aqueous aerobic screening tests have reported biodegradation rates ranging from 2% in a 5-day Biochemical Oxygen Demand (BOD) test to 100% in 6 days using a modified Zahns-Wellens test, indicating that biodegradation is a key environmental fate process in water under aerobic conditions. echemi.com

Volatilization Dynamics and Henry's Law Constant Implications

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. For DGBE, the measured Henry's Law constant is 7.2 x 10⁻⁹ atm-cu m/mole. echemi.comechemi.com This low value indicates that DGBE is essentially nonvolatile from water surfaces. echemi.comlaballey.com Therefore, volatilization is not considered an important fate process for DGBE in moist soil or aquatic systems. echemi.com Similarly, based on its vapor pressure of 0.0219 mm Hg at 25°C, DGBE is not expected to volatilize significantly from dry soil surfaces. echemi.com

Soil Adsorption and Mobility Characteristics in Various Soil Matrices

The mobility of DGBE in soil is determined by its tendency to adsorb to soil particles, a property quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated Koc value for DGBE is low, around 10. echemi.comsantos.com This suggests that DGBE has a low potential for adsorption to soil and sediment. santos.comtaylorfrancis.com Consequently, DGBE is expected to have very high mobility in soil, meaning it can readily move through the soil profile with water. echemi.comsantos.comredox.com This high mobility, combined with its water solubility, indicates that if released to soil, DGBE is likely to leach into groundwater. redox.comtackimya.com.tr

Interactive Data Tables

Atmospheric Degradation Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Reaction Rate Constant with OH Radicals | 7.44 x 10⁻¹¹ cm³/molecule-sec at 23°C | echemi.com, echemi.com |

| Atmospheric Half-Life | 5.2 - 10 hours | echemi.com, laballey.com, coleparmer.com |

Aquatic and Terrestrial Fate Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Biodegradation (OECD 301C, 28d) | ~85% | santos.com |

| Biodegradation (Zahn-Wellens, 8d) | 99% | santos.com |

| Henry's Law Constant | 7.2 x 10⁻⁹ atm-cu m/mole | echemi.com, echemi.com |

| Soil Adsorption Coefficient (Koc) | ~10 | echemi.com, santos.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Diethylene Glycol Monobutyl Ether |

| Formaldehyde |

| Propanal |

| 2-hydroxyethyl formate |

Bioconcentration Potential Assessment in Aquatic Organisms

The assessment of the bioconcentration potential of the chemical compound identified by Einecs 269-693-7, which is "Octanoic acid, 2,2-dimethyl-, compd. with 2-aminoethanol (1:1)", is complex due to the lack of direct experimental studies on the compound itself. To evaluate its likely behavior in aquatic ecosystems, it is necessary to analyze the properties of its constituent components: 2,2-Dimethyloctanoic acid and 2-aminoethanol (also known as ethanolamine). These two components exhibit markedly different bioconcentration potentials.

Component Analysis:

2,2-Dimethyloctanoic Acid: This component, a branched-chain carboxylic acid, is expected to have a high potential for bioaccumulation. Substances with similar structures, such as neodecanoic acid, are noted for their potential to bioaccumulate in aquatic organisms. rempec.org The lipophilicity of a chemical, often indicated by the octanol-water partition coefficient (log Kow), is a key factor in its tendency to accumulate in the fatty tissues of organisms. For neodecanoic acid, a logPow between 4 and 5 suggests a high potential to bioaccumulate. rempec.org

2-Aminoethanol (Ethanolamine): In contrast, 2-aminoethanol is characterized by a low potential for bioconcentration. nih.gov Its high water solubility and low octanol-water partition coefficient indicate that it is unlikely to accumulate in aquatic life. nih.govwindows.net Studies and safety data sheets for 2-aminoethanol consistently conclude that bioaccumulation is unlikely. windows.netfishersci.ie An estimated bioconcentration factor (BCF) of 3 for a related substance further supports the assessment of low bioconcentration potential. nih.gov

Data on Constituent Components:

Table 1: Bioconcentration Potential of 2,2-Dimethyloctanoic Acid and Related Compounds

| Chemical Name | CAS Number | Log Pow | Bioconcentration Potential |

| Neodecanoic Acid | 26896-20-8 | 4 - <5 | High |

Data derived from information on neodecanoic acid, a structurally similar compound. rempec.org

Table 2: Bioconcentration Potential of 2-Aminoethanol

| Chemical Name | CAS Number | Bioconcentration Factor (BCF) | Bioconcentration Potential |

| 2-Aminoethanol | 141-43-5 | Low (estimated at 3 for a related substance) | Low |

Information based on safety data sheets and chemical property databases. nih.govwindows.netfishersci.ie

Analytical Methodologies for Detection and Quantification of Diethylene Glycol Monobutyl Ether

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for isolating DGBE from complex sample matrices.

Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile compounds like DGBE in environmental and commercial product samples. The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The various components of the sample separate based on their differential partitioning between the stationary phase and the mobile phase.

For the analysis of DGBE, GC coupled with a Flame Ionization Detector (GC-FID) is a common configuration. irsst.qc.ca This method is effective for quantifying DGBE in air samples, where the compound can be present due to its use in products such as cleaners. nih.gov In a study evaluating consumer exposure to DGBE from cleaning products, GC was used to quantify its vapors in the air, which were collected on charcoal tubes. nih.gov The precision of GC-FID for DGBE analysis is reported to be 4.0%, with a minimum reported value of 30 µg. irsst.qc.ca

A validated measurement procedure for monitoring workplace air involves drawing a defined volume of air through a sampling system, followed by desorption and analysis using GC-FID. researchgate.net This method allows for the simultaneous determination of DGBE along with other glycols. researchgate.net

Table 1: GC-FID Parameters for DGBE Analysis

| Parameter | Value |

|---|---|

| Detector | Flame Ionization Detector (FID) |

| Precision | 4.0% irsst.qc.ca |

| Minimum Reported Value | 30 µg irsst.qc.ca |

| Typical Application | Workplace air monitoring researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, providing a high degree of specificity for both qualitative and quantitative analysis. analytice.com This technique is particularly useful for identifying and quantifying DGBE in complex matrices like household cleaning products and environmental samples. researchgate.netresearchgate.net

In GC-MS analysis, after the components of a sample are separated by the GC, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, acting as a chemical fingerprint. For quantitative analysis, specific ions known to be characteristic of DGBE are monitored, a technique known as selected-ion monitoring (SIM), which enhances sensitivity and selectivity. researchgate.net

A study on the quantification of ethylene (B1197577) glycol ethers in household cleaning products utilized GC-MS for the simultaneous determination of several compounds, including DGBE. researchgate.net The method demonstrated good recoveries and low detection limits. researchgate.net Another application involved the development of a GC-MS method for quantifying ethylene glycol ethers in aviation fuels, where DGBE could be used as an internal standard. researchgate.net

Table 2: Key Features of GC-MS for DGBE Analysis

| Feature | Description | Reference |

|---|---|---|

| Specificity | High, due to unique mass spectra for each compound. | analytice.com |

| Quantitative Technique | Selected-Ion Monitoring (SIM) for enhanced sensitivity. | researchgate.net |

| Applications | Household products, environmental samples, aviation fuels. | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 0.1 mg/L in certain applications. | analytice.com |

Tandem Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful analytical technique routinely used in metabolism studies. acs.orgnih.gov It involves coupling high-performance liquid chromatography (HPLC) with two mass spectrometers in series. This setup allows for the separation of compounds in a liquid phase, followed by highly selective and sensitive detection.

In the context of DGBE, LC/MS/MS has been instrumental in identifying it as a source of contamination in an ion trap mass spectrometer used for drug metabolism studies. acs.orgnih.gov The study highlighted how DGBE, a component of a scintillation cocktail, could interfere with the analysis. acs.orgnih.gov

Furthermore, the U.S. Environmental Protection Agency (EPA) has verified a high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method for the quantitation of several glycols and glycol ethers, including DGBE, in aqueous samples. epa.gov This simple and rapid method is crucial for determining the presence of these compounds in drinking water. epa.gov

Sample Preparation and Detection Protocols

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. This is particularly true for air sampling, where the concentration of the analyte may be low.

Air sampling for DGBE typically involves drawing a known volume of air through a solid adsorbent material to trap the vapors. nih.gov Activated charcoal tubes are a commonly used adsorbent medium for collecting DGBE from the air. irsst.qc.canih.gov

The sampling protocol often specifies the flow rate and the total volume of air to be sampled to ensure efficient trapping of the analyte. For instance, a recommended flow rate for sampling DGBE is 0.2 L/min, with a total air sample volume of 10 L for time-weighted average (TWA) measurements. irsst.qc.ca It is noted that the analysis of DGBE may require specific sampling procedures due to the use of a particular desorption solvent. irsst.qc.ca

In a study monitoring DGBE concentrations in room air after the application of cleaning products, vapors were collected on charcoal tubes from both the center of the room and the breathing zone of the person performing the cleaning task. nih.gov

Table 3: Air Sampling Parameters for DGBE

| Parameter | Description | Reference |

|---|---|---|

| Adsorbent Medium | Activated charcoal tube (e.g., 100/50 mg) | irsst.qc.ca |

| Flow Rate | 0.2 L/min | irsst.qc.ca |

| TWA Sampling Volume | 10 L | irsst.qc.ca |

| Sampling Locations | Room center, breathing zone | nih.gov |

After sample collection on an adsorbent medium, the trapped DGBE must be desorbed using a suitable solvent before it can be analyzed by chromatography. The choice of desorption solvent is critical to ensure complete recovery of the analyte.

For DGBE collected on charcoal tubes, a specific desorption solvent is required, and this needs to be considered during the sampling and analysis planning. irsst.qc.ca A study on various glycol ethers indicated that a mixture of dichloromethane (B109758) and methanol (B129727) (95:5) can be an effective desorption solvent, with optimal desorption achieved with a 2 mL solvent volume and a 20-minute desorption time. researchgate.net

Once desorbed, the sample extract is injected into the gas chromatograph for separation and quantification. nih.gov The concentration of DGBE in the original air sample is then calculated based on the amount detected in the extract and the volume of air sampled. cdc.gov In a study of DGBE in room air, this method was used to determine that peak concentrations did not exceed 1.6 ppmv. nih.gov

The entire analytical process, from sampling to quantitation, is validated to ensure accuracy and reliability. This includes determining the desorption efficiency, which is the percentage of the analyte that is recovered from the adsorbent by the solvent. cdc.gov

Challenges and Innovations in Trace Level Analysis

The accurate detection and quantification of Diethylene Glycol Monobutyl Ether (DGBE) at trace levels present a series of analytical challenges. These challenges stem from the physicochemical properties of DGBE and the complexity of the matrices in which it is often found. However, recent innovations in analytical methodologies are providing solutions to overcome these hurdles, enabling more sensitive and reliable analysis.

A significant challenge in the analysis of DGBE is its relatively low volatility. iarc.fr This property can render common techniques like purge-and-trap and certain solvent extraction methods inefficient for isolating low-molecular-weight glycol ethers like DGBE. iarc.fr Furthermore, the analysis of DGBE in complex matrices such as cosmetics, environmental samples, and biological fluids is often hampered by matrix effects, which can interfere with the accuracy of the results. researchgate.net In some analytical approaches, derivatization of DGBE is necessary to improve its chromatographic behavior and detection, which can add complexity and potential for error to the analytical workflow. iarc.fr

Innovations in sample preparation and analytical instrumentation have been pivotal in addressing the challenges of trace-level DGBE analysis. Miniaturized sample preparation techniques, such as ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD), have emerged as environmentally friendly and efficient methods. mdpi.comresearchgate.net These techniques require smaller sample sizes and reduced solvent consumption, aligning with the principles of green analytical chemistry. mdpi.comresearchgate.net

A notable advancement is the development of methods that allow for the direct analysis of DGBE without the need for derivatization. mdpi.comresearchgate.net The use of highly polar gas chromatography (GC) columns, for instance, has demonstrated the ability to achieve the necessary chromatographic resolution and selectivity for direct analysis by GC-Mass Spectrometry (GC-MS). mdpi.comresearchgate.net This simplification of the analytical process reduces sample preparation time and the potential for introducing contaminants. mdpi.comresearchgate.net

For highly sensitive and specific detection at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an invaluable tool. nih.govantpedia.com This technique offers excellent selectivity and is capable of quantifying DGBE at very low concentrations, even in complex sample matrices. antpedia.com Research has demonstrated the successful application of LC-MS/MS for the determination of DGBE in various media, including a method for analyzing its presence in seawater by direct injection. antpedia.com

The table below summarizes some of the key research findings related to the trace level analysis of Diethylene Glycol Monobutyl Ether.

Interactive Table: Research Findings on Trace Level Analysis of Diethylene Glycol Monobutyl Ether

| Analytical Technique | Sample Matrix | Key Findings & Innovations | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

| GC-MS | Cosmetics | Development of ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) for sample preparation, enabling direct analysis without derivatization using a highly polar column. mdpi.comresearchgate.net | LODs lower than 0.75 µg g⁻¹ mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| LC-MS/MS | Seawater | A method for direct injection analysis was developed, allowing for qualitative and quantitative determination through selected reaction monitoring (SRM). antpedia.com | Detection Verification Level (DVL) is available in the referenced document. antpedia.com | antpedia.com |

| GC-FID | Workplace Air | Method validation for the determination of several glycol ethers, including DGBE, using charcoal tube sampling. irsst.qc.ca | Minimum reported value: 30 µg irsst.qc.ca | irsst.qc.ca |

| LC-APCI-MS/MS | Wood Stains | A direct injection method was developed, with negligible matrix effects at the tested dilution. researchgate.net | Instrument Detection Limit (IDL): 0.01 to 1 µg/mL; Limit of Quantification (LoQ): 0.02 to 3.4 µg/mL researchgate.net | researchgate.net |

Biochemical Interactions and Metabolic Studies in Non Human Animal Models

Absorption, Distribution, and Excretion Kinetics

The toxicokinetics of DGBE, including its absorption, distribution, and excretion, have been characterized in various animal models, primarily in rats. These studies reveal a rapid absorption and distribution process, followed by relatively swift elimination from the body.

In animal models, DGBE is readily absorbed through multiple routes, including oral, dermal, and inhalation pathways. nih.goviarc.fr Oral administration in rats has demonstrated rapid absorption from the gastrointestinal tract. nih.govnih.gov Studies involving isotopically labeled DGBE show that it is almost completely absorbed after oral ingestion. nih.gov Dermal absorption is also a significant route of entry. iarc.fr Research indicates that while DGBE can penetrate the skin, the rate and extent can be influenced by the vehicle and concentration. nih.gov

Following absorption, DGBE is widely distributed throughout the body. nih.govnih.gov In rats, studies using radiolabeled DGBE have shown that the compound distributes to various organs and tissues. nih.gov The distribution pattern generally follows the blood flow, with higher concentrations initially found in well-perfused organs such as the kidneys, liver, spleen, and brain, followed by distribution to muscle and fat. nih.gov There is no evidence to suggest significant accumulation of the parent compound in tissues with repeated exposure. europa.eu

| Tissue | Relative Distribution Order |

|---|---|

| Kidneys | 1 |

| Brain | 2 |

| Spleen | 3 |

| Liver | 4 |

| Muscle | 5 |

| Fat | 6 |

This table illustrates the general order of distribution of radioactivity in rat tissues following oral administration of 14C-labeled diethylene glycol, a structurally related compound, indicating rapid distribution to highly perfused organs. nih.gov

The primary route of elimination for DGBE and its metabolites is through the kidneys via urine. nih.govnih.govijomeh.eueuropa.eu Studies in rats have shown that a significant portion of an administered dose is excreted in the urine within the first 24 hours. nih.goveuropa.eu Following oral administration of radiolabeled DGBE acetate (B1210297) (a precursor that is rapidly hydrolyzed to DGBE), the majority of the radioactivity is recovered in the urine. nih.gov The main metabolite found in urine is 2-(2-butoxyethoxy)acetic acid (BEEA). nih.goveuropa.eu Unchanged DGBE is generally not detected in the urine, indicating extensive metabolism prior to excretion. nih.gov Fecal excretion represents a minor pathway of elimination. nih.gov

Metabolic Transformation Pathways and Metabolite Identification

The biotransformation of DGBE is a critical determinant of its toxicological profile. The metabolic process involves a two-step enzymatic oxidation.

The metabolism of DGBE, like other glycol ethers, is initiated by the enzyme alcohol dehydrogenase (ADH). nih.govresearchgate.netnih.gov ADH catalyzes the oxidation of the terminal alcohol group of DGBE to form an intermediate aldehyde, 2-(2-butoxyethoxy)acetaldehyde. nih.govca.gov This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid. researchgate.netnih.govca.gov The involvement of these enzymes has been confirmed in studies where inhibitors of ADH (such as pyrazole) and ALDH (such as cyanamide) were shown to alter the metabolic profile and subsequent toxicity of the parent compound in rats. nih.gov

The principal and most significant metabolite of DGBE is 2-(2-butoxyethoxy)acetic acid (BEEA). nih.goveuropa.eu This metabolite is formed through the sequential action of ADH and ALDH on the parent DGBE molecule. nih.gov In studies with rats, BEEA was identified as the major urinary metabolite, accounting for a large percentage of the administered dose. nih.goveuropa.eu It is important to distinguish BEEA from 2-butoxyacetic acid (BAA), a metabolite of ethylene (B1197577) glycol monobutyl ether (EGBE) that is associated with hematological effects. nih.govresearchgate.net Studies on DGBE metabolism have found no evidence for the formation and excretion of 2-butoxyacetic acid (BAA). nih.govnih.gov

| Parent Compound | Major Metabolite | Percentage of Total Urinary Radioactivity |

|---|---|---|

| Diethylene Glycol Monobutyl Ether (DGBE) | 2-(2-butoxyethoxy)acetic acid (BEEA) | 61 – 80% |

This table shows the primary metabolite identified in the urine of rats following exposure to DGBE, highlighting the efficiency of the metabolic conversion. europa.eu

Influence of Compound Purity on Metabolic Phenotypes

The purity of Diethylene Glycol Monobutyl Ether (DGBE) can potentially influence its metabolic and toxicological outcomes. Commercial grades of related glycol ethers, such as Diethylene Glycol Monoethyl Ether (DEGEE), may contain impurities like ethylene glycol. europa.euinchem.orgeuropa.eu Studies on DEGEE have indicated that the presence of ethylene glycol as an impurity can contribute to observed toxicity, particularly renal and testicular effects. europa.euinchem.org For instance, one study highlighted that a sample of DEGEE with a high concentration of ethylene glycol was considerably more toxic than a purer grade. europa.eu While direct comparative studies on DGBE of varying purities are not extensively detailed in the reviewed literature, it is plausible that the presence of such impurities could alter its metabolic phenotype. The toxicity of impurities like ethylene glycol is well-documented and could confound the toxicological profile of technical-grade DGBE. nafdac.gov.ng Therefore, the interpretation of metabolic studies must consider the purity of the DGBE administered, as co-exposure to toxic impurities could lead to effects not attributable to DGBE itself.

Cellular and Subcellular Interaction Mechanisms

Investigation of Diethylene Glycol Monobutyl Ether's Influence on Erythrocyte Integrity

Diethylene Glycol Monobutyl Ether (DGBE) has been shown to affect the integrity of red blood cells (erythrocytes), particularly in rodent models. ijomeh.eunih.govfederalregister.gov The primary mechanism of this effect is linked to its metabolism. DGBE is metabolized in the liver to 2-(2-butoxyethoxy)acetic acid (BEAA), which is considered the principal agent responsible for the hemolytic effects. ijomeh.eu

In vitro studies have demonstrated that while DGBE itself has no direct effect on rat red blood cell morphology, hemolysis, or deformability, its metabolite, BEAA, induces mild hemolysis. ijomeh.eu This is consistent with in vivo findings where administration of DGBE leads to a modest reduction in hematocrit, hemoglobin concentration, and erythrocyte count in rats. ijomeh.eunih.gov The hemolytic activity of BEAA is species-specific, with rat erythrocytes being significantly more sensitive than human erythrocytes. researchgate.netnih.gov The damage to erythrocytes is a key event, leading to secondary effects in organs such as the spleen, liver, and kidneys. researchgate.net

Table 1: Effects of DGBE and its Metabolite on Erythrocyte Parameters in Rats

| Parameter | Observation | Reference |

| Hematocrit | Modest reduction following DGBE administration. | ijomeh.eu |

| Hemoglobin | Modest reduction following DGBE administration. | ijomeh.eu |

| Erythrocyte Count | Modest reduction following DGBE administration. | ijomeh.eu |

| Hemolysis | Induced by the metabolite BEAA, not directly by DGBE. | ijomeh.eu |

Endogenous Oxidative Stress Induction Pathways and Biochemical Markers

The interaction of DGBE with cells may involve the generation of oxidative stress, particularly during its hepatic detoxification. ijomeh.eu The metabolism of DGBE by hepatic enzymes can lead to the formation of reactive oxygen species (ROS), which can, in turn, induce oxidative damage. ijomeh.eunih.gov

Studies in rats have identified several biochemical markers indicative of oxidative stress following DGBE exposure. One such marker is an increase in thiobarbituric acid reactive substances (TBARS), which suggests lipid peroxidation. europa.eu An imbalance in the antioxidant defense system has also been observed, with reports of decreased activity of superoxide (B77818) dismutase (SOD) in the liver of female rats. europa.eu The induction of hepatic cytochrome P450 enzymes is another relevant finding, as these enzymes are involved in the metabolic activation of DGBE and can contribute to the generation of ROS. nih.govfederalregister.gov

Table 2: Biochemical Markers of Oxidative Stress Induced by DGBE in Rats

| Marker | Organ/Tissue | Observation | Reference |

| TBARS | Liver, Testis | Elevated levels | europa.eu |

| Superoxide Dismutase (SOD) | Liver (female rats) | Decreased activity | europa.eu |

| Cytochrome P450 | Liver | Increased levels | nih.govfederalregister.gov |

Hepatic and Renal Biochemical Parameter Alterations in Experimental Models

The liver and kidneys are primary target organs for the toxic effects of DGBE following repeated exposure in animal models. ijomeh.eunih.govfederalregister.gov

Hepatic Alterations: In rats, DGBE administration has been associated with a dose-dependent increase in relative liver weight. nih.govfederalregister.govindustrialchemicals.gov.au Histopathological examinations have revealed very slight hepatocyte hypertrophy and an increase in individual hepatocyte degeneration, particularly in female rats. nih.govfederalregister.gov Biochemical changes in the serum that indicate liver effects include slight decreases in total protein and cholesterol. nih.gov A decrease in aspartate aminotransferase (AST) has also been noted. nih.gov Conversely, some studies on related glycol ethers have shown elevations in liver enzymes like alanine (B10760859) aminotransferase (ALT) and AST, which are typically indicators of liver damage. scirp.orgajol.infonih.gov

Renal Alterations: Kidney effects are also prominent, with studies reporting increased absolute and relative kidney weights in rats. nih.govfederalregister.gov Histopathological findings include minor changes typical of early spontaneous nephropathy and, at higher doses, proteinaceous casts in the kidneys and renal hemosiderin. nih.govcanada.ca An increase in serum creatinine (B1669602) levels is a key indicator of impaired kidney function observed in rats exposed to DGBE. federalregister.govcanada.ca Blood Urea Nitrogen (BUN) levels have also been reported to differ between exposed and control groups. nih.gov

Table 3: Summary of Hepatic and Renal Biochemical and Histopathological Alterations in Rats Exposed to DGBE

| Organ | Parameter | Alteration | Reference |

| Liver | Relative Weight | Increased | nih.govfederalregister.govindustrialchemicals.gov.au |

| Histopathology | Slight hepatocyte hypertrophy, increased hepatocyte degeneration (females) | nih.govfederalregister.gov | |

| Serum Total Protein | Decreased | nih.gov | |

| Serum Cholesterol | Decreased | nih.gov | |

| Serum Aspartate Aminotransferase (AST) | Decreased | nih.gov | |

| Kidney | Absolute and Relative Weight | Increased | nih.govfederalregister.gov |

| Histopathology | Minor spontaneous nephropathy, proteinaceous casts, hemosiderin deposition | nih.govcanada.ca | |

| Serum Creatinine | Increased | federalregister.govcanada.ca | |

| Blood Urea Nitrogen (BUN) | Altered levels | nih.gov |

Chemical Compound Names

| Common Name | Einecs Number |

| Diethylene Glycol Monobutyl Ether (DGBE) | 269-693-7 |

| 2-(2-butoxyethoxy)acetic acid (BEAA) | |

| Ethylene Glycol | 203-473-3 |

| Diethylene Glycol Monoethyl Ether (DEGEE) | 203-919-7 |

| Superoxide Dismutase (SOD) | |

| Thiobarbituric acid reactive substances (TBARS) | |

| Cytochrome P450 | |

| Alanine aminotransferase (ALT) | |

| Aspartate aminotransferase (AST) | |

| Blood Urea Nitrogen (BUN) |

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes for Diethylene Glycol Monobutyl Ether

The traditional synthesis of DGBE involves the reaction of ethylene (B1197577) oxide with n-butanol, often using an alkaline catalyst. atamanchemicals.comatamanchemicals.com While effective, this method relies on petroleum-derived feedstocks and can present process safety challenges. Future research is increasingly focused on developing greener, more sustainable synthetic pathways that reduce environmental impact and production costs.

A significant area of development is the use of solid acid catalysts to replace corrosive and difficult-to-handle liquid acids. Research into the synthesis of similar glycol ethers has demonstrated the potential of environmentally friendly solid acid catalysts, such as H-beta, HZSM-5, and HY molecular sieves, as well as acidic ion-exchange resins like Amberlyst-15. google.com These catalysts facilitate the etherification of diethylene glycol with an alcohol, offering a route that minimizes pollution and simplifies post-reaction processing. google.com Another promising avenue involves heteropolyacid catalysts (e.g., phosphotungstic acid, silicotungstic acid), which have shown high activity and selectivity in related etherification reactions, providing a green synthesis alternative. google.com

Furthermore, the application of novel catalyst systems like heteropolyanion-based ionic liquids is being explored for related reactions, such as the esterification of DGBE. researchgate.net These catalysts have demonstrated excellent activity and reusability, suggesting their potential for developing sustainable production methods for DGBE itself. researchgate.net Future work will likely focus on optimizing these catalytic systems for the direct synthesis of DGBE, improving yield, selectivity, and catalyst longevity.

Table 1: Comparison of Synthetic Routes for Glycol Ethers

| Feature | Traditional Synthesis (e.g., Ethylene Oxide Route) | Emerging Sustainable Synthesis (e.g., Catalytic Etherification) |

|---|---|---|

| Catalyst Type | Homogeneous (e.g., liquid alkali) | Heterogeneous (e.g., solid acids, zeolites, ionic liquids) google.comgoogle.comresearchgate.net |

| Corrosivity | Can be high, requiring specialized equipment google.com | Generally low, less corrosive google.com |

| Separation | Can be complex | Easier catalyst separation and recycling researchgate.net |

| Environmental Impact | Higher potential for hazardous byproducts and waste | Reduced pollution and waste streams google.comgoogle.com |

| Feedstock | Ethylene oxide (petroleum-derived, high reactivity) atamanchemicals.com | Diethylene glycol (often a byproduct, potentially bio-based) google.com |

Exploration of Novel Applications in Advanced Functional Materials and Green Chemistry

While DGBE is well-established as a solvent in paints, cleaners, and inks, ongoing research seeks to leverage its unique properties in more advanced applications. chemicalbook.comlaballey.comucar.edu Its bifunctional nature, possessing both ether and alcohol groups, makes it a valuable component in the design of sophisticated materials. atamanchemicals.com

In the realm of advanced functional materials, DGBE is being investigated as a critical solvent and dispersant in the creation of biopolymeric anticorrosion coatings. merckmillipore.com One study highlights its use in dispersing cellulose (B213188) nanofibrils and colloidal lignin (B12514952) particles to form uniform, bio-based protective coatings. merckmillipore.com Another novel application is its use as a blocking agent for isocyanates. researchgate.net By reacting DGBE with diisocyanates, stable "blocked isocyanates" are formed, which can be incorporated into one-component polyurethane (PU) systems for applications like powder coatings and electro-coating, enhancing performance and simplifying application. researchgate.net

Within green chemistry, DGBE is finding new roles that contribute to more environmentally benign processes. It has been highlighted for its utility in enhanced oil recovery (EOR) operations, specifically in alkaline-surfactant-polymer flooding, which can improve oil extraction efficiency and potentially lower the environmental footprint of these activities. sigmaaldrich.comsigmaaldrich.com Additionally, its effectiveness as a solvent has been harnessed in the development of eco-friendly detergent formulations for the efficient removal of tough, carbonized soil, underscoring its potential in sustainable cleaning products. sigmaaldrich.com

Table 2: Emerging Applications of Diethylene Glycol Monobutyl Ether

| Application Area | Specific Use | Benefit / Rationale |

|---|---|---|

| Advanced Functional Materials | Solvent/dispersant for biopolymeric coatings merckmillipore.com | Enables uniform dispersion of bio-based components like cellulose and lignin. |

| Blocking agent for isocyanates in PU systems researchgate.net | Creates stable one-component systems, improving performance and ease of use in coatings. | |

| Green Chemistry | Component in enhanced oil recovery (EOR) fluids sigmaaldrich.comsigmaaldrich.com | Improves efficiency of oil extraction, contributing to a reduced environmental footprint. |

Refinement of Environmental Fate Modeling and Remediation Strategies

Understanding the environmental journey and impact of DGBE is crucial for its safe use. Current data indicates that DGBE is readily biodegradable and has a low potential for bioaccumulation in aquatic organisms. redox.comsantos.com Its high water solubility and low organic carbon-water (B12546825) partition coefficient (Koc) suggest it will remain predominantly in the water column and exhibit high mobility in soil. redox.comsantos.comtaylorfrancis.com

Future research will focus on refining environmental fate models by incorporating more nuanced data. While existing models like the USEPA's EMSOFT can predict its behavior, ongoing studies aim to provide more precise inputs to enhance the accuracy of these predictions under various environmental conditions. michigan.gov

A significant emerging methodology in this area is the use of bioremediation for DGBE-contaminated wastewater. Research has demonstrated the high efficacy of bioaugmentation, where specific microbial strains are introduced to degrade the pollutant. A notable example is the successful use of a novel bacterial strain, Serratia sp. BDG-2, to treat wastewater from silicon plate manufacturing that is rich in DGBE. researchgate.netnih.gov In both laboratory and full-scale facilities, this bioaugmented system achieved very high removal of chemical oxygen demand (COD), proving it to be a robust and effective remediation strategy. researchgate.netnih.gov Further exploration will likely identify other microbial consortia and optimize bioreactor conditions for even more efficient and widespread application. ebrary.net

Table 3: Key Environmental Properties of Diethylene Glycol Monobutyl Ether

| Property | Value / Description | Implication |

|---|---|---|

| Biodegradation | Readily biodegradable; 89-93% in 28 days (OECD 301C) redox.com | Does not persist in the environment. santos.com |

| Log Pow (Octanol-Water Partition Coefficient) | 1.0 (Measured) redox.com | Low potential for bioaccumulation in organisms. santos.com |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2 (Estimated) redox.com | Low adsorption to soil/sediment; high mobility expected. redox.comsantos.com |

| Bioconcentration Factor (BCF) | Low potential (BCF < 100) redox.com | Not expected to concentrate in the food chain. |

Advancements in High-Resolution Analytical Techniques for Complex Matrices

The accurate detection and quantification of DGBE in diverse and complex samples—from environmental waters to consumer products and biological tissues—is essential for monitoring and risk assessment. Research is continuously pushing the development of more sensitive, specific, and efficient analytical methods.

Advancements in gas chromatography-mass spectrometry (GC-MS) include the development of specialized columns, such as the Rxi®-1301Sil MS, which provides better resolution and faster analysis times for glycol ether isomers compared to conventional columns. gcms.cz For aqueous and complex matrices like cosmetics, where the hydrophilic nature of glycol ethers poses a challenge, miniaturized and green sample preparation techniques are emerging. mdpi.comresearchgate.net Methods like ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) reduce solvent consumption and sample preparation time while providing excellent recovery and low detection limits when coupled with GC-MS. mdpi.com

For trace-level detection in challenging environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool. It has been successfully applied to determine DGBE in sea water and drinking water, offering high selectivity and sensitivity. epa.gov The need for such high-resolution techniques is underscored by findings that DGBE can itself be a contaminant in analytical systems, for instance, leaching from scintillation cocktails used in online radioactive material detection, which can interfere with the analysis of other compounds. nih.gov

Table 4: Comparison of Analytical Methodologies for DGBE

| Technique | Sample Preparation | Resolution/Sensitivity | Key Advantage |

|---|---|---|---|

| GC-FID/MS (Conventional) | Liquid-liquid extraction | Moderate | Widely available, good for higher concentrations. researchgate.net |

| Fast GC-MS | Direct injection or simple extraction | High resolution, fast run times | Improved separation of isomers. gcms.cz |

| UAE/µMSPD-GC-MS | Miniaturized, ultrasound-assisted | High sensitivity (LODs < 0.75 µg/g) | Green, reduced solvent/sample use, good for complex matrices like cosmetics. mdpi.com |

| LC-MS/MS | Direct injection or simple dilution/filtration | Very high sensitivity and selectivity | Ideal for trace-level analysis in environmental water samples. epa.gov |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Levels

While DGBE is considered to have low acute toxicity, understanding its interaction with biological systems at a fundamental level is a key goal of modern toxicology. chemicalbook.comeuropa.eu Future research aims to move beyond organ-level observations to elucidate the specific molecular and cellular mechanisms that underpin its biological effects.

Upon absorption, glycol ethers are primarily metabolized by alcohol dehydrogenase to their corresponding alkoxyacetic acids, which are believed to be the primary mediators of systemic toxicity. nih.gov A critical area for future investigation is the precise mechanism by which these metabolites interact with cells. One hypothesis suggests that the toxicity of DGBE may involve the generation of oxidative stress during its detoxification in the liver. ijomeh.eu Another proposed mechanism for some glycol ethers involves an increase in the permeability of the erythrocyte (red blood cell) membrane, leading to swelling and hemolysis; investigating this possibility for DGBE is a logical next step. iarc.fr

Emerging toxicogenomic approaches are proving invaluable. A recent multi-dimensional in vitro study using human hepatocytes found that DGBE, along with a group of structurally similar glycol ethers, affected gene expression and exhibited cytotoxicity. nih.gov This finding opens the door for detailed transcriptomic, proteomic, and metabolomic studies to identify the specific cellular pathways and molecular initiating events affected by DGBE exposure. Such research will provide a more robust, mechanism-based foundation for risk assessment, moving away from reliance solely on traditional animal testing.

Table 5: Potential Mechanisms for Biological Interaction of DGBE

| Level | Proposed Mechanism / Area of Research | Description |

|---|---|---|

| Metabolism | Formation of alkoxyacetic acid metabolites nih.gov | Metabolism by alcohol/aldehyde dehydrogenases produces the active toxic species. |

| Molecular | Generation of oxidative stress ijomeh.eu | Detoxification processes in the liver may produce reactive oxygen species, leading to cellular damage. |

| Cellular | Altered cell membrane permeability nih.goviarc.fr | Potential to disrupt the lipid bilayer of cell membranes, affecting ion transport and cell volume. |

| Genomic | Perturbation of gene expression nih.gov | Exposure can alter the expression of genes involved in key cellular functions, leading to cytotoxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.